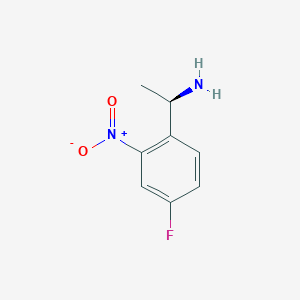
6-Fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole is a chemical compound with the molecular formula C16H21FN2O. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure. The presence of a fluorine atom and a propylpiperidinyl group in its structure makes it a compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Propylpiperidinyl Group: The propylpiperidinyl group can be attached via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzoxazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-fluorinated or de-alkylated products.
Applications De Recherche Scientifique
6-Fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole involves its interaction with specific molecular targets. The fluorine atom and the propylpiperidinyl group may play crucial roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Fluoro-3-(4-piperidinyl)benzisoxazole
- 6-Fluoro-3-(1-propylpiperidin-4-yl)amino-2,3-dihydro-1H-indol-2-one
Uniqueness
6-Fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole is unique due to its specific structural features, such as the presence of a fluorine atom and a propylpiperidinyl group. These features may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C15H19FN2O |
|---|---|
Poids moléculaire |
262.32 g/mol |
Nom IUPAC |
6-fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole |
InChI |
InChI=1S/C15H19FN2O/c1-2-7-18-8-5-11(6-9-18)15-13-4-3-12(16)10-14(13)19-17-15/h3-4,10-11H,2,5-9H2,1H3 |
Clé InChI |
RUIFDUVNEYPMGO-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCC(CC1)C2=NOC3=C2C=CC(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13583590.png)
![N-{3-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13583598.png)

![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13583609.png)



amine](/img/structure/B13583639.png)
